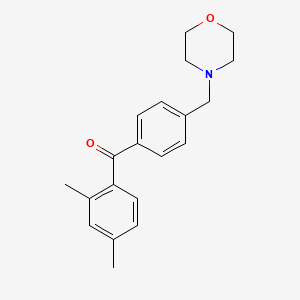

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Descripción general

Descripción

2,4-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a morpholinomethyl group attached to the benzophenone core, which imparts unique chemical and physical properties to the molecule. This compound is widely used in various fields, including medical, environmental, and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzhydrol derivatives.

Substitution: Formation of various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Photoinitiator in Polymerization Reactions

The compound is widely used as a photoinitiator in polymerization processes. When exposed to UV light, it generates reactive radicals that initiate the polymerization of monomers into polymers. This property is essential in the production of coatings, adhesives, and other materials that require rapid curing under UV light.

Synthesis of Biologically Active Molecules

In organic synthesis, 2,4-Dimethyl-4'-morpholinomethyl benzophenone serves as a building block for creating biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of its structure to yield new derivatives with potential pharmaceutical applications.

Biological Applications

Drug Development

Research indicates potential applications in drug development due to its antimicrobial properties. Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for further investigation as a therapeutic agent.

Biochemical Assays

The compound is also utilized in biochemical assays as a probe to study biological interactions. Its photostability ensures that it remains effective under experimental conditions where UV exposure is prevalent.

Industrial Applications

UV Stabilizers

Due to its ability to absorb UV radiation effectively, this compound is employed as a UV stabilizer in various products. It helps protect materials from degradation caused by sunlight exposure, thereby extending their lifespan and maintaining their integrity.

Compatibility with Other Materials

Studies have shown that this compound can enhance the stability and performance of UV-filtering systems when combined with other agents. This compatibility is crucial in formulating products that require effective UV protection while maintaining overall product quality.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

- Photopolymerization Studies : Research has demonstrated that this compound can significantly accelerate the polymerization process when exposed to UV light compared to other traditional photoinitiators. This finding suggests its potential for use in faster production methods for coatings and adhesives.

- Antimicrobial Activity Testing : In vitro assays have indicated that formulations containing this compound exhibit notable antimicrobial activity against various pathogens. These results warrant further exploration into its application in medicinal chemistry and formulation science .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s morpholinomethyl group enhances its solubility and reactivity, making it an effective photoinitiator .

Comparación Con Compuestos Similares

4,4’-Dimethylbenzophenone: Similar structure but lacks the morpholinomethyl group, resulting in different reactivity and applications.

2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: Another photoinitiator with a different substitution pattern, used in similar applications.

Uniqueness: 2,4-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts enhanced solubility and reactivity. This makes it particularly effective as a photoinitiator in polymerization reactions, distinguishing it from other benzophenone derivatives .

Actividad Biológica

2,4-Dimethyl-4'-morpholinomethyl benzophenone (CAS Number: 898770-05-3) is a compound characterized by its unique molecular structure, which includes a benzophenone core with two methyl groups and a morpholinomethyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 309.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and material science due to its photostability and UV-absorbing properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial properties . This suggests potential applications in developing new antimicrobial agents. For instance, research has shown that compounds within the benzophenone family can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in drug development.

UV Protection

The compound's ability to absorb UV light is particularly noteworthy. This property makes it a valuable candidate for formulations aimed at protecting biological materials from UV damage. Its photostability enhances its efficacy in applications requiring effective UV protection while maintaining compatibility with other materials .

Interaction Studies

Research on the interactions of this compound with other chemical entities has primarily focused on its compatibility in formulations. It has been found to enhance the stability and performance of UV-filtering systems when combined with other agents. Such interactions are crucial for developing stable products that maintain efficacy over time.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Similar structure but different methyl positioning |

| 3,4-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Variation in methyl group position affecting reactivity |

| 2,5-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Different methyl substitution pattern influencing properties |

The uniqueness of this compound lies in its specific arrangement of substituents which enhances its biological activity compared to similar compounds.

Case Study: Antimicrobial Activity

A study conducted on various benzophenones demonstrated significant antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. Further investigations are warranted to explore the mechanisms behind this activity and optimize formulations for clinical use .

Case Study: Photostability in Formulations

Another research highlighted the effectiveness of this compound as a photostabilizer in cosmetic formulations. The compound was tested alongside other UV absorbers to assess its ability to maintain stability under prolonged UV exposure. Results showed that formulations containing this compound exhibited significantly lower degradation rates compared to those without it .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMFIORVIMASLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642636 | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-05-3 | |

| Record name | Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.